Adelfan-esidrex
Description
Structure
2D Structure
Properties
CAS No. |
8064-04-8 |
|---|---|
Molecular Formula |
C48H56ClN9O13S2 |
Molecular Weight |
1066.6 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;phthalazin-1-ylhydrazine |
InChI |
InChI=1S/C33H40N2O9.C8H8N4.C7H8ClN3O4S2/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;9-11-8-7-4-2-1-3-6(7)5-10-12-8;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-5H,9H2,(H,11,12);1-2,10-11H,3H2,(H2,9,12,13)/t18-,22+,24-,27-,28+,31+;;/m1../s1 |
InChI Key |
STVQQHRHNAJZRS-IOSAXKQOSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Synonyms |
Adelfan-esidrex adelphan-esidrex dihydralazine - hydrochlorothiazide - reserpine drug combination dihydralazine, hydrochlorothiazide, reserpine drug combination |
Origin of Product |
United States |
Historical and Conceptual Development of Adelfan Esidrex Research
Genesis of Combination Therapy Concepts in Early Pharmacological Research
The concept of using multiple therapies to treat a single disease, known as combination therapy or polytherapy, emerged as a significant advancement in medicine, particularly for complex conditions that could not be adequately controlled by a single therapeutic agent. wikipedia.orgnih.gov Early successes were seen in the treatment of infectious diseases like tuberculosis, where the combination of drugs proved effective in preventing the emergence of resistant strains. nih.govnih.gov This principle was soon applied to other multifactorial diseases. ovid.com
In the context of cardiovascular disease, particularly essential hypertension, researchers recognized that the condition's complex pathophysiology often required targeting multiple biological pathways simultaneously. ovid.comescardio.org The rationale was that combining drugs from different classes could produce an additive antihypertensive effect, often achieving better blood pressure control than simply increasing the dose of a single drug. nih.govahajournals.org This approach also allowed for the use of lower doses of individual components, which could potentially improve tolerability. europa.eu The development of fixed-dose combinations (FDCs), where multiple active ingredients are combined into a single dosage form, offered a way to simplify these complex regimens. wikipedia.orgwikipedia.org Early clinical trials, such as the Veterans Administration Cooperative Study, provided crucial evidence supporting the benefits of combination treatment in reducing morbidity and mortality associated with hypertension. nih.gov These foundational studies paved the way for the development of combination products like Adelfan-Esidrex.
Early Scientific Investigations Leading to Individual Component Identification
The creation of this compound was contingent on the prior discovery and scientific investigation of its individual active ingredients: Reserpine (B192253), Hydralazine (B1673433), and Hydrochlorothiazide (B1673439). Each component emerged from distinct streams of pharmacological research.
Reserpine: This indole (B1671886) alkaloid was isolated in 1952 by scientists at Ciba and Geigy from the roots of the Rauwolfia serpentina plant (Indian snakeroot), a plant with a long history in traditional Indian medicine. nih.gov Initial research focused on its sedative and antihypertensive properties. nih.govtaylorandfrancis.com Rustom Jal Vakil's research in the late 1940s on the plant's ability to reduce blood pressure brought it to the attention of the Western world. nih.gov Subsequent studies elucidated that reserpine acts by depleting stores of catecholamines and serotonin (B10506) from nerve endings, a mechanism that contributed to its antihypertensive effect. taylorandfrancis.comwikipedia.org
Hydralazine: The discovery of hydralazine was serendipitous. While searching for a treatment for malaria, scientists at Ciba synthesized the compound, initially called C-5968. wikipedia.org Patented in 1949 and approved by the FDA in 1953, it was one of the first oral antihypertensive medications. wikipedia.org Early investigations identified it as a direct-acting smooth muscle relaxant that functions as a vasodilator, primarily in arterioles, thereby decreasing peripheral resistance and lowering blood pressure. wikipedia.orgghsupplychain.orgebi.ac.uk
Hydrochlorothiazide: This compound belongs to the thiazide class of diuretics, which were developed by scientists at Merck and Co. in the 1950s. wikipedia.org The research stemmed from work on sulfonamide chemistry. jhu.edu Following the introduction of the first thiazide, chlorothiazide (B1668834), in 1958, hydrochlorothiazide became commercially available in 1959. wikipedia.orgwikipedia.org Scientific studies revealed its mechanism of action involves inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and a reduction in blood volume. wikipedia.orgwikipedia.org
Discovery Timeline of this compound Components
| Compound | Discovering Institution | Year of Discovery/Patent | Initial Therapeutic Area of Interest |
|---|---|---|---|
| Hydralazine | Ciba | 1949 (Patented) | Malaria wikipedia.org |
| Reserpine | Ciba and Geigy | 1952 (Isolated) | Hypertension/Neuropsychiatry nih.gov |
| Hydrochlorothiazide | Merck & Co. / Ciba | 1959 (Commercially Available) | Diuretic/Hypertension wikipedia.orgwikipedia.org |
Evolution of Research Paradigms for Multi-component Systems
The development of multi-component drugs like this compound reflects a significant evolution in drug discovery paradigms, moving from a "one drug, one target" philosophy to a more holistic, multi-target approach known as polypharmacology. ovid.comresearchgate.netrsc.org This shift acknowledges that complex diseases are rarely caused by a single molecular defect but rather by disruptions in complex biological networks. ovid.com
Initially, combination therapy involved prescribing separate medications, but this often led to complex dosing schedules. wikipedia.org The advent of fixed-dose combinations (FDCs) was a major step forward, simplifying treatment regimens. patheon.com However, developing stable and effective FDCs presented numerous scientific challenges, including ensuring the physicochemical compatibility of the active ingredients and managing their potentially different pharmacokinetic profiles within a single formulation. pharmaexcipients.comnih.govpharmaceutical-technology.com
The concept of polypharmacology suggests that designing single chemical entities that act on multiple targets can offer improved efficacy. researchgate.netwikipedia.org While this compound is a combination of separate molecules rather than a single multi-target drug, its development is conceptually aligned with this paradigm. It represents a rationally designed combination intended to perturb the network of pathways involved in hypertension more effectively than any single component alone. europa.eu Modern drug discovery for multi-component systems now leverages computational modeling and systems biology to identify the most effective target combinations and predict how different drugs will interact within a biological system. nih.govyoutube.com This systems-level thinking continues to refine the development of combination therapies, building on the foundational principles established during the era when drugs like this compound were first conceived. nih.gov
Fundamental Molecular and Cellular Mechanisms of Adelfan Esidrex Components and Their Theoretical Interactions
Elucidation of Reserpine's Molecular Targets and Cellular Pathways
Reserpine (B192253), an indole (B1671886) alkaloid derived from the Rauwolfia serpentina plant, exerts its effects primarily by interfering with the storage of monoamine neurotransmitters. patsnap.comdrugbank.com
Vesicular Monoamine Transporter Inhibition and Neurotransmitter Dynamics
Reserpine's principal mechanism involves the irreversible inhibition of the vesicular monoamine transporter (VMAT), specifically VMAT1 and VMAT2. wikipedia.org VMAT2, predominantly found in neurons, is responsible for transporting monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin (B10506)—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. patsnap.comwikipedia.orgelifesciences.orgresearchgate.netrupress.org By blocking VMAT2, reserpine prevents the uptake of these neurotransmitters into vesicles. patsnap.comwikipedia.org The unprotected neurotransmitters accumulate in the cytoplasm, where they are degraded by enzymes like monoamine oxidase (MAO). patsnap.comresearchgate.net This depletion of catecholamines (norepinephrine, dopamine) and serotonin from peripheral sympathetic nerve endings reduces sympathetic tone, leading to a decrease in heart rate, force of cardiac contraction, and peripheral vascular resistance, thereby lowering blood pressure. drugbank.comwikipedia.orgnumberanalytics.com Reserpine binds to VMAT2 in a cytoplasm-facing conformation, expanding the vestibule and blocking substrate access. researchgate.net
Investigations into Other Cellular and Subcellular Effects
Beyond its VMAT inhibition, reserpine has been investigated for other cellular effects. It can induce apoptosis and cell cycle arrest, potentially through mechanisms involving DNA synthesis inhibition, DNA ladder formation, and destabilization of the mitochondrial membrane potential. mnba-journal.com Reserpine has also been shown to inhibit both Gram-positive bacterial and mammalian efflux pumps. mnba-journal.com Its interaction with VMAT2 has also been studied in the context of neurological disorders, highlighting its role in neurotransmitter dynamics. elifesciences.orgresearchgate.net
Characterization of Hydrochlorothiazide's Molecular Interactions and Transport Systems
Hydrochlorothiazide (B1673439) (HCTZ) is a thiazide diuretic that primarily acts on the kidneys to reduce blood volume and vascular resistance. smolecule.comdrugbank.comwikipedia.org
Renal Ion Transport Modulation at the Molecular Level
At the molecular level within the kidney, hydrochlorothiazide directly inhibits the sodium chloride (Na+/Cl-) cotransporter located on the apical membrane of the distal convoluted tubules. wikipedia.orgnih.govkarger.commdpi.comfda.gov This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water (natriuresis and diuresis). wikipedia.orgnih.govfda.gov The resulting reduction in blood volume contributes to lowering blood pressure. nih.gov HCTZ also affects the sodium-potassium ATPase pump on the basolateral surface, indirectly influencing sodium and water movement. nih.gov Furthermore, studies indicate that HCTZ is transported into renal epithelial cells via organic anion transporters (hOAT1, hOAT3) and organic cation transporters (hOCT2, hMATE2-K), with a significant role attributed to organic anion transporters in its tubular secretion. researchgate.netx-mol.netphysiology.org
Exploration of Extra-renal Cellular Pathways
While primarily acting on the kidneys, research suggests potential extra-renal effects or interactions. Hydrochlorothiazide has been observed to influence calcium and magnesium transport in the kidneys, leading to decreased excretion of calcium and increased excretion of magnesium. fda.govjci.org It has also been noted that HCTZ can upregulate the abundance of organic anion transporter 1 (OAT1) in the proximal tubule, which may influence its own renal handling and potentially lead to drug-drug interactions. karger.comresearchgate.net
Dihydralazine's Direct Vasodilatory Mechanisms at the Arteriole Level
Dihydralazine (B103709), a vasodilator, functions by relaxing the smooth muscles in the walls of blood vessels, thereby widening them and reducing resistance to blood flow. apollopharmacy.in1mg.com While often confused with hydralazine (B1673433), dihydralazine shares similar vasodilatory properties. drugfuture.com Its primary mechanism involves direct relaxation of vascular smooth muscle, particularly in the arterioles. nih.govdroracle.aipatsnap.comwikipedia.org This effect is thought to be associated with intracellular calcium homeostasis, specifically by inhibiting inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells. nih.govdroracle.aipatsnap.comwikipedia.org By reducing intracellular calcium, dihydralazine promotes smooth muscle relaxation, leading to vasodilation. droracle.aipatsnap.comwikipedia.org This vasodilation decreases peripheral vascular resistance, consequently lowering blood pressure. droracle.aipatsnap.comwikipedia.org Dihydralazine may also increase cyclic guanosine (B1672433) monophosphate (cGMP) levels by activating guanylate cyclase and stimulate nitric oxide release from endothelial cells, further contributing to vasodilation. droracle.ai
Theoretical Basis of Synergistic Molecular and Cellular Interplay in Combination Systems
The combination of Reserpine and Hydrochlorothiazide leverages distinct yet complementary physiological pathways to achieve a reduction in blood pressure. Reserpine targets the neurochemical regulation of vascular tone and cardiac function, while Hydrochlorothiazide acts on renal mechanisms to modulate fluid volume and vascular resistance.
Biochemical Complementarity of Actions
Reserpine: Reserpine is an indole alkaloid that functions as a potent inhibitor of vesicular monoamine transporters (VMAT1 and VMAT2) drugbank.comwikipedia.orgtaylorandfrancis.compatsnap.comahajournals.orgmnba-journal.comresearchgate.netoup.com. These transporters are crucial for sequestering monoamine neurotransmitters, such as norepinephrine, dopamine, and serotonin, into synaptic vesicles within neurons drugbank.comwikipedia.orgpatsnap.commnba-journal.comresearchgate.netoup.com. By irreversibly blocking VMATs, reserpine prevents the uptake of these neurotransmitters into storage vesicles. Consequently, neurotransmitters accumulate in the neuronal cytoplasm, where they are susceptible to degradation by monoamine oxidase (MAO) drugbank.comwikipedia.orgpatsnap.com. This process leads to a significant depletion of catecholamines, particularly norepinephrine, from peripheral sympathetic nerve endings drugbank.comwikipedia.orgmnba-journal.comresearchgate.net. The reduction in sympathetic tone results in decreased heart rate, vasodilation, and a lowering of peripheral vascular resistance, thereby contributing to a reduction in blood pressure drugbank.comwikipedia.orgmnba-journal.comresearchgate.net. Furthermore, reserpine has been identified as an antagonist of L-type voltage-gated calcium channels, which may also influence catecholamine release and vascular tone ahajournals.org.
Complementarity: The biochemical complementarity of reserpine and hydrochlorothiazide lies in their distinct yet synergistic mechanisms for managing hypertension. Reserpine addresses blood pressure regulation by reducing sympathetic nervous system activity and its impact on the cardiovascular system. Hydrochlorothiazide targets renal mechanisms to reduce fluid volume and enhance vascular relaxation. Together, these actions provide a multi-faceted approach to lowering blood pressure, addressing both the neural and volume-related determinants of hypertension. This combined action was historically recognized for its effectiveness in achieving blood pressure control when monotherapy was insufficient wikipedia.orgtaylorandfrancis.comresearchgate.netnih.gov.
Gene Expression and Proteomic Studies Related to Component Exposure
Research into the specific gene expression and proteomic changes induced by reserpine and hydrochlorothiazide exposure, particularly in combination, is an area that warrants further investigation. While the molecular mechanisms of action for both compounds are relatively well-established at the protein and cellular level, comprehensive studies detailing their impact on the broader cellular transcriptome and proteome are less extensively documented in readily accessible literature.
Existing research on reserpine has, for instance, explored its impact on cellular processes such as apoptosis and autophagy impairment, potentially linked to its neurotoxic effects or its role in Parkinson's disease models. Studies have indicated that reserpine can lead to increased reactive oxygen species (ROS) production, decreased DNA methylation of the alpha-synuclein (B15492655) gene, and alterations in autophagy markers (LC3-II/LC3-I ratio and p62) frontiersin.org. These findings suggest potential pathways through which reserpine might exert cellular effects beyond its direct VMAT inhibition, which could be further elucidated through transcriptomic and proteomic analyses.
Hydrochlorothiazide's primary action on the NCC transporter has been investigated at the molecular level, including structural studies of the transporter in complex with the drug rcsb.org. Research has also touched upon its effects on other cellular components, such as its interaction with intestinal calcium uptake mechanisms and potential modulation of ion channels researchgate.netnih.gov. However, detailed gene expression profiling or proteomic analyses that map the comprehensive cellular response to hydrochlorothiazide exposure are not widely reported in the initial search results.
Further research employing high-throughput transcriptomic (RNA sequencing) and proteomic techniques would be valuable to fully characterize the cellular and molecular adaptations induced by reserpine and hydrochlorothiazide, both individually and in combination. Such studies could reveal novel pathways, identify potential off-target effects, and provide a deeper understanding of their long-term cellular impacts, which might not be apparent from studies focused solely on their primary pharmacological targets.
Advanced Methodologies for Research and Analysis of Adelfan Esidrex Components
Chromatographic Techniques in Research Investigations
Chromatographic methods are indispensable for separating, identifying, and quantifying the individual components within a mixture, as well as potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Applications for Component Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its resolution, sensitivity, and versatility. Various HPLC methods have been developed for the individual components of Adelfan-Esidrex, and for their simultaneous determination.
Reserpine (B192253): Numerous RP-HPLC methods have been established for reserpine, often utilizing C18 columns with mobile phases comprising acetonitrile (B52724) and water, sometimes with acidic modifiers like formic acid or buffers. Detection is typically performed using UV detectors set at wavelengths around 268 nm or 280 nm, where reserpine exhibits significant absorbance asianpubs.orgscielo.brhitachi-hightech.com. Studies have demonstrated good reproducibility and sensitivity, with methods capable of quantifying reserpine in complex matrices like plant extracts and biological fluids asianpubs.orgwaters.comkemdikbud.go.idnih.govresearchgate.netresearchgate.net. For instance, a method reported linearity over a range of 0.625-40.0 µg/mL with a mean recovery of 95.1% scielo.br.
Hydrochlorothiazide (B1673439) (HCTZ): HPLC methods for hydrochlorothiazide commonly employ C8 or C18 stationary phases with mobile phases consisting of acetonitrile or methanol (B129727) mixed with buffered aqueous solutions. UV detection is typically set around 270 nm or 305 nm jbino.comhumanjournals.comnih.gov. Methods have been developed for the quantification of HCTZ in both bulk form and pharmaceutical formulations, achieving good linearity and precision. For example, a UV-Vis spectrophotometric method (also applicable in HPLC detection) showed linearity from 2-10 µg/mL with a correlation coefficient of 0.996 humanjournals.com. Other studies have focused on its determination in plasma, achieving limits of quantification in the ng/mL range ijpsm.comnih.gov.
Dihydralazine (B103709): RP-HPLC methods for dihydralazine frequently use C18 columns with mobile phases containing acetonitrile and phosphate (B84403) buffers, with UV detection at 305 nm pharmascholars.comresearchgate.netnih.gov. Linearity has been established over ranges such as 25-150 µg/mL, with a typical retention time of approximately 2.75 minutes pharmascholars.com. Sensitive and selective methods have been developed for the simultaneous determination of dihydralazine and hydrochlorothiazide, demonstrating good linearity and low limits of detection and quantification for both analytes nih.gov.
Table 1: Summary of HPLC Conditions for this compound Components
| Compound | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Typical Linearity Range | Reference(s) |
| Reserpine | C18 | Acetonitrile:Water (e.g., 50:50) + additive | 268, 280 | 0.625-40.0 µg/mL | asianpubs.orgscielo.brhitachi-hightech.com |
| C18 | Methanol/Water/Formic Acid | N/A (MS detection) | 0.049 ng/mL (LLOQ) | thermofisher.comwaters.com | |
| Hydrochlorothiazide | C8/C18 | Acetonitrile:Buffered Aqueous Solution | 270, 305 | 0.78-200 ng/mL (plasma) | jbino.comhumanjournals.comijpsm.com |
| Hypersil C18 | Phosphate buffer:Acetonitrile (98:2, v/v) | 305 | 25-150 µg/mL | pharmascholars.com | |
| Dihydralazine | C18 | Acetonitrile:Phosphate Buffer | 305 | 25-150 µg/mL | pharmascholars.comnih.gov |
| C18 | Acetonitrile:Water (e.g., 50:50) | 305 | 20-120 µg/mL | nih.gov |
Thin Layer Chromatography (TLC) in Analytical Development and Characterization
While less prevalent for precise quantitative analysis in modern pharmaceutical research compared to HPLC, Thin Layer Chromatography (TLC) remains a valuable tool for initial method development, qualitative screening of samples, and the identification of impurities or degradation products. Specific TLC methods for the direct analysis of this compound components were not extensively detailed in the provided search results, but it can serve as a complementary technique for preliminary assessments.
Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) in Advanced Studies
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, often achieved through the use of smaller particle size columns and higher operating pressures. UPLC coupled with Mass Spectrometry (UPLC-MS/MS) has been employed for the sensitive and selective determination of reserpine and related alkaloids in biological samples nih.gov. A UPLC-MS/MS method utilizing a C18 column and a mobile phase of acetonitrile:water:formic acid (60:40:0.1%) demonstrated high sensitivity for reserpine analysis in human plasma nih.gov.
Capillary Electrophoresis (CE): Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively coupled with Mass Spectrometry (CE-MS) for sensitive and selective analyses. Reserpine has been utilized as a standard in CE-TOFMS for metabolomic studies sigmaaldrich.com. While specific CE methods for the simultaneous analysis of all this compound components are not prominently featured, CE-MS represents an advanced analytical approach for complex pharmaceutical mixtures.
Spectroscopic and Spectrophotometric Approaches in Compound Analysis
Spectroscopic and spectrophotometric techniques leverage the interaction of molecules with electromagnetic radiation to provide information about their structure, concentration, and purity.
UV-Visible Spectrophotometry for Component Quantification and Purity Assessment
UV-Visible spectrophotometry is a widely used, cost-effective, and rapid technique for quantifying compounds that absorb light in the UV-visible spectrum.
Reserpine: UV spectrophotometric methods have been developed for reserpine, often employing derivative spectrophotometry to overcome matrix interferences. A first-order derivative UVDS method using a wavelength of 312 nm showed good accuracy (99.18-101.13%) and linearity (r²=0.9998) in the range of 10-50 µg/mL kemdikbud.go.id. Reserpine exhibits characteristic absorption maxima in acetonitrile, typically between 265-269 nm and 294-298 nm nihs.go.jp. Other methods have utilized colorimetric reactions for its determination tjpr.orgsemanticscholar.org.
Hydrochlorothiazide (HCTZ): UV-Visible spectrophotometry is a common method for quantifying hydrochlorothiazide. Methods have been developed using various solvents like distilled water or 0.01N NaOH, with absorption maxima reported around 224-228 nm or 270-272 nm jbino.comhumanjournals.comderpharmachemica.com. These methods demonstrate good linearity (e.g., 2-10 µg/mL with r²=0.996) and precision, making them suitable for routine analysis jbino.comhumanjournals.com.
Table 2: Summary of UV-Visible Spectrophotometric Parameters for this compound Components
| Compound | Solvent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |
| Reserpine | Acetonitrile | 265-269, 294-298 | N/A | N/A | nihs.go.jp |
| Ethanol | 268 | N/A | N/A | researchgate.net | |
| N/A (Derivative Spectrophotometry) | 312 | 10-50 | 0.9998 | kemdikbud.go.id | |
| Hydrochlorothiazide | Double distilled water | 224-228 | 2-10 | 0.9979, 0.9985 | jbino.com |
| Distilled water / 0.01N NaOH | 270, 272 | 5-25, 1-30 | 0.999, 0.998 | humanjournals.comderpharmachemica.com |
Mass Spectrometry (MS) Applications in Mechanistic and Bioanalytical Research
Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS, UPLC-MS/MS), provides unparalleled sensitivity and specificity for identifying and quantifying compounds, as well as elucidating their structures through fragmentation patterns.
Reserpine: LC-MS and UPLC-MS/MS are extensively used for reserpine analysis, especially in bioanalytical contexts. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) enable sensitive detection and quantification in biological matrices like plasma thermofisher.comwaters.comnih.govwaters.com. A UPLC-MS/MS method achieved a limit of quantification of 0.049 ng/mL for reserpine in human plasma, demonstrating its utility in pharmacokinetic studies thermofisher.comwaters.com. MS/MS fragmentation data is crucial for structural elucidation of reserpine and its degradation products lcms.cz. Reserpine typically yields a protonated molecular ion [M+H]+ at m/z 609.3 in positive ion mode hitachi-hightech.com.
Hydrochlorothiazide (HCTZ): LC-MS/MS methods are well-established for hydrochlorothiazide determination in biological fluids, often employing negative ion mode. For example, methods have been developed that monitor specific precursor-to-product ion transitions, such as m/z 295.80/205.10 or 296.10/204.85, achieving high sensitivity and selectivity for pharmacokinetic studies nih.govijpsm.comfrontiersin.orgresearchgate.net. GC-MS has also been reported for HCTZ analysis nih.gov.
Dihydralazine: LC-MS/MS methods have been developed for dihydralazine, offering improved sensitivity and selectivity compared to older techniques researchgate.net. MassBank records provide characteristic mass spectra for dihydralazine, indicating precursor ions such as [M+H]+ at m/z 191.104 or 190.09669 nih.govmassbank.euufz.demassbank.eu. Dihydralazine is known to be reactive and sensitive, necessitating careful sample handling and analytical conditions researchgate.net.
Pre Clinical Model Systems and Mechanistic Investigations in Adelfan Esidrex Research
In Vitro Cell Culture Models for Investigating Cellular Responses
In vitro cell culture models are fundamental tools for dissecting the direct cellular and molecular effects of the active components of Adelfan-Esidrex. These systems allow for controlled experiments that can isolate specific biological activities and mechanistic pathways.
Cell-based assays are crucial for quantifying the specific biological activities of the individual compounds. For instance, the vasodilatory properties of dihydralazine (B103709) and the closely related hydralazine (B1673433) have been investigated using primary cultures of endothelial and smooth muscle cells ahajournals.org. Studies have shown that hydralazine can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in Human Umbilical Vein Endothelial Cells (HUVECs), suggesting a novel mechanism of action beyond direct smooth muscle relaxation ahajournals.org.
Hydrochlorothiazide's effects on ion transport have been examined using cell lines engineered to express specific transporters. Research utilizing Human Embryonic Kidney (HEK)-293 cells has demonstrated that hydrochlorothiazide (B1673439) is a substrate for several renal transporters, including human organic anion transporters (hOAT1 and hOAT3) and human organic cation transporters (hOCT2 and hMATE2-K) nih.gov. These assays are critical for understanding the renal handling of the drug. Furthermore, patch-clamp techniques on isolated rat ventricular cardiomyocytes have been employed to study the effects of hydrochlorothiazide on various cardiac ionic currents, revealing its capacity to depress the fast Na+ current and the L-type Ca2+ current at high concentrations nih.govsci-hub.se.
The cytotoxic and apoptotic effects of reserpine (B192253) have been evaluated in various cancer cell lines. In the drug-resistant human cancer cell line KB-ChR-8-5, reserpine was found to decrease cell viability, increase reactive oxygen species (ROS) levels, and induce apoptosis by suppressing the nuclear translocation of NF-κB and STAT3 ijper.org.
Below is an interactive data table summarizing the cell-based assays used for each compound:
| Compound | Cell Type | Assay | Biological Activity Investigated | Key Findings |
| Dihydralazine/Hydralazine | Human Umbilical Vein Endothelial Cells (HUVECs), Smooth Muscle Cells | Western Blot, Angiogenesis Assays | Vasodilation, Angiogenesis | Induces HIF-1α expression, suggesting a role in vasodilation and angiogenesis ahajournals.org. |
| Hydrochlorothiazide | HEK-293 cells expressing specific transporters | Uptake Assays | Ion Transport | Identified as a substrate for hOAT1, hOAT3, hOCT2, and hMATE2-K, elucidating its renal transport mechanism nih.gov. |
| Hydrochlorothiazide | Isolated Rat Ventricular Cardiomyocytes | Patch-Clamp Electrophysiology | Cardiac Ion Transport | Depresses fast Na+ current and L-type Ca2+ current at high concentrations nih.govsci-hub.se. |
| Reserpine | KB-ChR-8-5 (drug-resistant cancer cell line) | MTT Assay, ROS Assay, Western Blot | Cytotoxicity, Apoptosis | Decreases cell viability and induces apoptosis through modulation of NF-κB and STAT3 signaling ijper.org. |
Both primary and immortalized cell lines have been employed in mechanistic studies of the components of this compound. Primary cells, while having a finite lifespan, more closely represent the in vivo environment researchgate.net. Immortalized cell lines offer the advantage of indefinite proliferation, providing a consistent and readily available model system researchgate.net.
For example, primary cultures of rat osteoclasts have been used to demonstrate that hydrochlorothiazide can directly inhibit bone resorption in vitro nih.gov. In the context of dihydralazine's vasodilatory mechanism, primary human umbilical vascular endothelial cells (HUVECs) have been instrumental nih.gov.
Immortalized cell lines, such as the human fibrosarcoma cell line HT1080 and various cancer cell lines, have been used to study the effects of hydrochlorothiazide and reserpine on tumor progression and cell viability, respectively researchgate.netnih.govresearchgate.net. Plant cell cultures of Rauwolfia serpentina have also been utilized to optimize the in vitro production of reserpine nih.govresearchgate.netnih.govresearchgate.net.
Animal Models for Investigating Fundamental Biological Pathways
Animal models are indispensable for studying the integrated physiological and pharmacological effects of the components of this compound in a whole-organism context.
A primary application of animal models in the study of reserpine is the induction of monoamine depletion. Administration of reserpine to rodents, such as mice and rats, irreversibly blocks the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the brain juniperpublishers.comnih.govresearchgate.netmdpi.com. This has been widely used to create animal models of depression and movement disorders like Parkinson's disease and tardive dyskinesia juniperpublishers.comnih.govresearchgate.net. These models are then used to test the efficacy of potential therapeutic agents and to study the neurochemical and behavioral consequences of monoamine depletion nih.gov.
For hydrochlorothiazide, animal models have been used to induce specific physiological states to understand its non-diuretic hypotensive effects. For instance, studies in mice with genetic deletion of the thiazide-sensitive Na+-Cl- cotransporter (NCC KO mice) have been used to investigate the blood pressure-lowering effects of hydrochlorothiazide that are independent of its diuretic action plos.org. These studies have shown that the non-diuretic hypotensive effects are enhanced during volume depletion states plos.org. Animal models of angiotensin II-induced hypertension in rodents have also been used to study sex differences in the renal transport effects of thiazide diuretics physiology.org.
The following table summarizes animal models used for inducing specific biological states:
| Compound | Animal Model | Induced Biological State | Mechanistic Probing |
| Reserpine | Mice, Rats | Monoamine Depletion | To model depression, Parkinson's disease, and tardive dyskinesia and to study the effects of neurotransmitter depletion juniperpublishers.comnih.govresearchgate.netmdpi.comresearchgate.net. |
| Hydrochlorothiazide | NCC KO Mice | Genetic deletion of Na+-Cl- cotransporter | To investigate non-diuretic hypotensive mechanisms plos.org. |
| Hydrochlorothiazide | Rats | Angiotensin II-induced hypertension | To study the impact on renal epithelial transport under hypertensive conditions physiology.org. |
Pharmacodynamic studies in animal models have been crucial for understanding the in vivo mechanisms of action of the components of this compound. For dihydralazine and hydralazine, studies in dogs with induced heart failure have demonstrated their ability to improve cardiac performance by reducing afterload nih.govresearchgate.net. These studies measured hemodynamic parameters such as cardiac index, stroke volume index, and systemic vascular resistance to quantify the drug's effects nih.govresearchgate.net. Pharmacokinetic and pharmacodynamic modeling in spontaneously hypertensive rats has also been used to characterize the antihypertensive interaction between telmisartan and hydrochlorothiazide nih.gov.
In vivo studies with hydralazine in mice have shown that it can induce HIF-1α and VEGF protein in tissues, supporting the in vitro findings of its pro-angiogenic effects ahajournals.org. Additionally, the chicken chorioallantoic membrane (CAM) model and hepatocellular carcinoma mice models have been used to demonstrate the anti-angiogenic effects of hydralazine nih.gov.
For hydrochlorothiazide, long-term treatment in mice was shown to potentiate the contractile activity of cavernosal smooth muscle, providing a potential explanation for diuretic-associated erectile dysfunction nih.gov.
Theoretical and Computational Approaches in Combination Compound Research
Molecular Docking and Ligand-Receptor Interaction Modeling for Component Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable for elucidating the interactions between the components of Adelfan-Esidrex and their respective biological targets.
Dihydralazine (B103709): While specific molecular docking studies on dihydralazine are limited, research on the closely related compound hydralazine (B1673433) provides valuable insights. Hydralazine has been investigated for its potential to inhibit DNA methyltransferase. Docking studies have explored its interaction with this enzyme, suggesting a potential mechanism for its side effects, such as drug-induced lupus. Given the structural similarity, it is plausible that dihydralazine could exhibit similar interactions, a hypothesis that warrants further computational investigation.
Hydrochlorothiazide (B1673439): The primary target of hydrochlorothiazide is the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. pharmacy180.com Molecular docking simulations can model the binding of hydrochlorothiazide to the NCC, identifying key amino acid residues involved in the interaction. These models are crucial for understanding the drug's diuretic effect at a molecular level and for the design of novel diuretics with improved efficacy and side-effect profiles.
Reserpine (B192253): Reserpine's primary mechanism of action is the inhibition of the vesicular monoamine transporter (VMAT). nih.gov Molecular docking studies have been instrumental in visualizing the binding of reserpine to VMAT. researchgate.netnih.govrcsb.org These studies have revealed the specific binding pocket and the key interactions that lead to the inhibition of neurotransmitter uptake into synaptic vesicles. researchgate.netnih.govrcsb.org
| Component | Primary Target | Key Findings from Molecular Docking |
| Dihydralazine | Vascular Smooth Muscle | Limited direct studies. Inferences from hydralazine suggest potential interactions with DNA methyltransferase. |
| Hydrochlorothiazide | Na-Cl Cotransporter (NCC) | Elucidation of binding modes within the transporter, identifying key interacting residues for diuretic activity. pharmacy180.com |
| Reserpine | Vesicular Monoamine Transporter (VMAT) | Detailed characterization of the binding site and inhibitory mechanism. researchgate.netnih.govrcsb.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.
Dihydralazine and Hydrazinophthalazines: QSAR studies on the broader class of hydrazinophthalazine derivatives can provide insights into the structural requirements for their vasodilatory activity. These studies typically correlate physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, with antihypertensive effects. While specific QSAR models for dihydralazine are not widely published, the principles derived from related compounds can guide the understanding of its mechanism.
Hydrochlorothiazide and Thiazide Diuretics: The structure-activity relationships of thiazide diuretics are well-established. pharmacy180.comyoutube.comresearchgate.netgpatindia.com Key structural features essential for their diuretic activity have been identified through QSAR studies. pharmacy180.comyoutube.comresearchgate.netgpatindia.com These include the sulfonamide group at position 7 and the electron-withdrawing group at position 6 of the benzothiadiazine nucleus. pharmacy180.comyoutube.comgpatindia.com QSAR models for thiazide diuretics have been developed to predict their relative activity and can be used to design new derivatives with optimized properties. researchgate.net
| Component Class | Key Structural Features for Activity | Insights from QSAR |
| Hydrazinophthalazines | Phthalazine ring with a hydrazine group | Correlation of physicochemical properties with vasodilatory potency. |
| Thiazide Diuretics | Sulfonamide group at C7, electron-withdrawing group at C6 | Predictive models for diuretic activity based on structural modifications. pharmacy180.comyoutube.comresearchgate.netgpatindia.com |
| Reserpine Analogs | Indole (B1671886) alkaloid structure | Identification of pharmacophoric features for VMAT inhibition. nih.gov |
Systems Biology and Omics Integration for Comprehensive Mechanistic Discovery
Systems biology approaches, integrating various "omics" data, provide a holistic view of the cellular and physiological responses to drug administration.
Transcriptomic and Proteomic Data Analysis in Response to Compound Components
Dihydralazine/Hydralazine: Transcriptomic and proteomic studies on cells or tissues treated with hydralazine can reveal changes in gene and protein expression patterns related to its vasodilatory and potential immunomodulatory effects. Such analyses can identify pathways affected by the drug, offering a broader understanding of its mechanism of action beyond direct receptor interaction.
Hydrochlorothiazide: Transcriptome sequencing has been used to identify molecular markers associated with the blood pressure response to thiazide diuretics. nih.govresearchgate.netmdpi.com These studies have revealed differential gene expression in responders versus non-responders, pointing to genetic factors that influence treatment efficacy. nih.govresearchgate.netmdpi.com For instance, genes involved in ion transport and blood pressure regulation have been identified as being differentially expressed. nih.govresearchgate.net
Reserpine: Transcriptome analysis has been employed to investigate the molecular mechanisms underlying the effects of reserpine. nih.gov Studies in model organisms have shown that reserpine can induce changes in the expression of genes involved in neuronal signaling pathways. nih.gov Proteomic analysis of brain tissue from animals treated with reserpine has identified differentially expressed proteins related to its neuroleptic and antihypertensive actions. nih.gov
Metabolomic Approaches for Identifying Perturbed Biochemical Pathways
Dihydralazine/Hydralazine: Metabolomic studies can identify changes in the metabolic profile of biological systems in response to hydralazine. researchgate.net One study on C. elegans showed that hydralazine alters mitochondrial metabolism. researchgate.net In humans, the metabolism of dihydralazine itself has been studied, identifying various metabolites. nih.gov
Hydrochlorothiazide: Metabolomic profiling has been successfully used to identify biomarkers that predict the blood pressure response to hydrochlorothiazide. proquest.comnih.govresearchgate.net These studies have identified specific metabolites and metabolic pathways, such as the sphingolipid metabolic pathway, that are associated with the variability in patient response to the drug. ahajournals.org Integrating metabolomics with genomics has further helped in uncovering novel genetic markers and pathways influencing hydrochlorothiazide's efficacy. nih.gov
Reserpine: Metabolomic analysis can shed light on the downstream biochemical alterations resulting from reserpine's inhibition of VMAT. By depleting monoamine neurotransmitters, reserpine is expected to cause significant changes in the levels of their metabolites, which can be quantified using metabolomic techniques.
| Omics Approach | Dihydralazine/Hydralazine | Hydrochlorothiazide | Reserpine |
| Transcriptomics | Reveals changes in gene expression related to vasodilation and immunomodulation. | Identifies genetic markers for blood pressure response. nih.govresearchgate.netmdpi.com | Shows altered expression of neuronal signaling genes. nih.gov |
| Proteomics | Identifies protein expression changes associated with drug action. | - | Reveals changes in brain proteins related to its effects. nih.gov |
| Metabolomics | Alters mitochondrial metabolism in model organisms. researchgate.net | Identifies metabolic biomarkers of drug response. proquest.comnih.govresearchgate.netahajournals.org | Expected to show changes in monoamine metabolite levels. |
Machine Learning Applications in Mechanistic Prediction and Data Pattern Recognition
Machine learning (ML) is increasingly being used in pharmacology to predict drug responses, identify novel drug targets, and understand complex biological data.
Predicting Antihypertensive and Diuretic Response: Machine learning models have been developed to predict the individual response to various antihypertensive drugs, including diuretics. jacc.orgnih.govnews-medical.nettechtarget.comhealthmanagement.org These models integrate diverse data types, such as patient demographics, clinical parameters, and genomic data, to forecast treatment efficacy. jacc.orgnih.gov For diuretics, ML algorithms can help predict diuretic resistance, a common clinical challenge. nih.gov
Application to this compound Components: While specific ML models for predicting the response to the this compound combination are not yet established, the principles from existing models for its individual components are applicable. For instance, ML could be used to:
Predict which patients are most likely to respond to the hydrochlorothiazide component based on their genetic and metabolic profiles.
Identify potential side effects of reserpine by analyzing patterns in large electronic health record databases. mdpi.compatsnap.com
Optimize the dosing of dihydralazine by modeling its pharmacokinetic and pharmacodynamic properties.
The future of combination therapy research will likely involve the development of sophisticated machine learning models that can account for the complex interactions between multiple drugs and individual patient characteristics to personalize treatment strategies.
Synthesis and Structural Elucidation Research of Adelfan Esidrex Components
Reserpine (B192253) Synthesis Pathways and Analog Development for Research
Reserpine is a complex indole (B1671886) alkaloid that has historically presented a significant challenge to synthetic chemists. Its intricate, stereochemically rich structure has made it a benchmark target for the development of new synthetic methodologies.
Isolation from Natural Sources and Total Synthesis Approaches in Academic Research
Reserpine is naturally found in the roots of the Rauwolfia serpentina plant. slideshare.netddugu.ac.in Early research focused on its isolation and extraction from this botanical source. slideshare.net The isolation process typically involves powdering the roots, moistening with a sodium bicarbonate solution, and extracting the alkaloids with a solvent like benzene. slideshare.net Further purification steps, including acid-base extractions and crystallization, are employed to obtain pure reserpine. slideshare.net
The molecular formula of reserpine was determined to be C₃₃H₄₀N₂O₉. ddugu.ac.in Structural elucidation studies, involving chemical degradation and spectroscopic analysis, revealed the presence of an indole nucleus, five methoxy (B1213986) groups, and two ester functionalities. slideshare.netddugu.ac.in Alkaline hydrolysis of reserpine yields methanol (B129727), 3,4,5-trimethoxybenzoic acid, and reserpic acid, providing key insights into its structure. ddugu.ac.in
The first total synthesis of reserpine, a landmark achievement in organic chemistry, was reported by R.B. Woodward in 1956. acs.org This multi-step synthesis was instrumental in confirming the complex structure of the natural product and showcased innovative strategies for the construction of its pentacyclic framework and the control of its numerous stereocenters. libretexts.org Woodward's synthesis, and subsequent total syntheses, have been pivotal in advancing the field of synthetic organic chemistry. acs.orglibretexts.org
| Approach | Key Features | Significance |
| Isolation | Extraction from Rauwolfia serpentina roots using solvent extraction and purification techniques. | Initial source of reserpine for research and confirmation of its biological activity. |
| Total Synthesis (Woodward) | Multi-step synthesis confirming the complex stereochemical structure. | A landmark in organic synthesis, demonstrating the power of synthetic chemistry. |
Design and Synthesis of Reserpine Analogs as Mechanistic Probes
The synthesis of reserpine analogs has been a subject of research to understand its mechanism of action and to develop new compounds with potentially improved therapeutic profiles. nih.govrsc.org Deserpidine (B1670285), a closely related analog of reserpine, has also been a target of synthetic efforts due to its limited availability from natural sources. nih.gov Research has demonstrated the synthesis of deserpidine from reserpine in a six-step process, providing a method to access this less abundant natural product. nih.gov The development of synthetic routes to β-carboline derivatives, which form the core structure of reserpine, has also been explored in the context of creating reserpine analogs. rsc.org These synthetic endeavors are crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity, thereby guiding the design of new mechanistic probes and potential therapeutic agents.
Hydrochlorothiazide (B1673439) Synthesis and Derivative Research
Hydrochlorothiazide is a thiazide diuretic that is chemically a benzothiadiazine derivative. chemignition.com Its synthesis is well-established and has been the subject of various research efforts to improve efficiency and purity.
Chemical Synthesis Pathways and Modifications for Research Purposes
The synthesis of hydrochlorothiazide typically starts from 3-chloroaniline (B41212). A common pathway involves the chlorosulfonation of 3-chloroaniline to yield 5-chloroaniline-2,4-disulfonyl chloride. This intermediate is then treated with ammonium (B1175870) hydroxide (B78521) to form 5-chloro-2,4-disulfamylaniline. The final step is the cyclization of this diamide (B1670390) with formaldehyde (B43269) to produce hydrochlorothiazide.
Another reported synthetic route involves the reaction of 5-chloro-2,4-disulfamylaniline with paraformaldehyde in an alkaline solution. Research into the synthesis of hydrochlorothiazide has also focused on optimizing reaction conditions to improve yield and purity, as impurities can affect the compound's safety and efficacy.
| Starting Material | Key Intermediates | Final Step |
| 3-Chloroaniline | 5-Chloroaniline-2,4-disulfonyl chloride, 5-Chloro-2,4-disulfamylaniline | Cyclization with formaldehyde |
| 5-Chloro-2,4-disulfamylaniline | - | Reaction with paraformaldehyde |
Research into Thiazide Derivatives for Specific Biological Interactions
Research into thiazide derivatives aims to explore new therapeutic applications and to understand the structural requirements for their biological activity. For instance, novel chlorothiazide (B1668834) derivatives have been synthesized by reacting chlorothiazide with chloroacetyl chloride and subsequently with various aromatic amines. These derivatives have been evaluated for potential antimicrobial activity, demonstrating that modifications to the core thiazide structure can lead to new biological properties.
The design and synthesis of other heterocyclic derivatives, such as those incorporating thiazole (B1198619) and thiadiazole moieties, are also active areas of research for developing compounds with specific biological targets. nih.govipinnovative.comresearchgate.netijpca.org These studies often involve molecular docking to predict the interaction of the synthesized compounds with biological targets, guiding the design of molecules with enhanced activity and selectivity. nih.govnih.gov The structural characterization of these derivatives, often using techniques like X-ray powder diffraction, is crucial for understanding their solid-state properties and for establishing structure-property relationships. researchgate.netiucr.org
Dihydralazine (B103709) Synthesis and its Role in Combination Research
Dihydralazine is a hydrazinophthalazine derivative used for its antihypertensive properties. wikipedia.org Its synthesis and the development of its derivatives are important for its use in combination therapies.
The synthesis of dihydralazine derivatives often involves the condensation of dihydralazine with various aldehydes or ketones. researchgate.net These reactions can be followed by ring-closure reactions to form more complex heterocyclic systems, such as 4-thiazolidinones. researchgate.net The synthesis of such derivatives allows for the exploration of new pharmacological activities. researchgate.net
In the context of combination therapy, dihydralazine is often used with other antihypertensive agents to achieve a synergistic effect. nih.gov Research into its role in such combinations focuses on understanding its mechanism of action and its pharmacokinetic and pharmacodynamic interactions with other drugs. nih.govdrugbank.com For example, studies have investigated the combination of hydralazine (B1673433) (a related compound) with doxorubicin (B1662922) and disulfiram (B1670777) in cancer cell lines, suggesting potential for repositioning this class of drugs in other therapeutic areas. plos.org The development of analytical methods for the quantification of dihydralazine and its impurities is also an important aspect of research to ensure the quality and safety of pharmaceutical formulations. wipo.intsynzeal.comveeprho.com
Emerging Research Avenues and Methodological Advancements
Novel Bioanalytical and Biosensor Development for Compound Study in Research Settings
The simultaneous analysis of Adelfan-esidrex's three active components—reserpine (B192253), dihydralazine (B103709), and hydrochlorothiazide (B1673439)—presents a significant analytical challenge due to their distinct chemical properties. Traditional research methods have relied on techniques like high-performance liquid chromatography (HPLC) and UV-visible spectrophotometry. physiology.org HPLC methods have been developed for the simultaneous determination of reserpine and hydrochlorothiazide in tablets and human urine, demonstrating good sensitivity and specificity for pharmacokinetic studies. physiology.org Similarly, spectrophotometric methods have been established for analyzing hydralazine (B1673433) in the presence of the other two components.
However, the future of compound analysis in research settings is shifting towards the development of highly sensitive and specific biosensors. These devices offer the potential for real-time monitoring and high-throughput screening, which are significant advantages over conventional chromatographic methods. nih.gov Biosensors can be engineered using various components, including enzymes, nucleic acids, and functional nanomaterials, to detect target molecules with high accuracy. nih.gov
Emerging research is exploring the use of functional nanomaterials, such as graphene, gold nanoparticles, and carbon nanodots, to enhance the electrochemical signals and stability of biosensors. nih.govfrontiersin.org For the components of this compound, one could envision the development of enzyme-based biosensors that detect specific metabolites or electrochemical biosensors that use aptamers or molecularly imprinted polymers for direct and selective binding of the parent compounds. Another approach involves designing protein pores whose electrical conductance changes upon binding to a specific analyte, a technique that offers nanomolar sensitivity. researchgate.net
| Feature | Traditional Analytical Methods (e.g., HPLC) | Emerging Biosensor Technologies |
| Principle | Physical separation based on polarity, followed by detection (e.g., UV absorption). | Biological or chemical recognition event converted into a measurable signal (e.g., electrical, optical). |
| Sensitivity | Microgram to nanogram per mL range. | Nanomolar to picomolar range is achievable. researchgate.net |
| Speed | Slower, requires sample preparation and run time (minutes to hours). | Rapid, often providing real-time or near-real-time results. nih.gov |
| Portability | Typically requires large, stationary laboratory equipment. | Amenable to miniaturization for portable and field-use devices. frontiersin.org |
| Selectivity | High, based on chromatographic separation and detector specificity. | High, based on the specific recognition element (e.g., enzyme, antibody, aptamer). |
Interdisciplinary Approaches in Combination Therapy Fundamental Research
The rationale for combining reserpine, dihydralazine, and hydrochlorothiazide in a single formulation is rooted in their complementary mechanisms of action. This combination represents a classic example where an interdisciplinary approach is crucial to understanding its fundamental properties. Research in this area integrates pharmacology, computational modeling, and clinical science to elucidate the synergistic interactions between the components.
Pharmacological studies have established the individual roles of each compound: reserpine depletes catecholamines from nerve endings, dihydralazine is a direct-acting arteriolar vasodilator, and hydrochlorothiazide is a diuretic that reduces blood volume. researchgate.netucmerced.edudrugbank.com The interdisciplinary challenge lies in understanding how these distinct pathways interact. For instance, computational modeling is an emerging tool to investigate these interactions at a molecular level. Theoretical studies have been conducted on the antioxidant and radical-scavenging properties of dihydralazine, offering insights that complement experimental data. nih.gov Furthermore, computational models can help predict how the combined action of these drugs affects complex physiological systems, such as vascular remodeling. acs.org Knowledge graph-based deep learning models are also being developed to predict and understand synergistic drug combinations. umich.edu
This integration of "in silico" and "in vitro" or "in vivo" research is a hallmark of modern pharmaceutical science. It allows for a more holistic understanding, from molecular binding to systemic physiological response.
| Discipline | Contribution to Fundamental Research | Key Research Questions |
| Pharmacology | Elucidates the mechanism of action and synergistic/antagonistic effects of each compound. | How does reserpine's sympatholytic effect modulate the reflex tachycardia potentially caused by dihydralazine? |
| Clinical Science | Evaluates the integrated physiological response and therapeutic outcomes in biological systems. | What is the combined effect on renal hemodynamics and electrolyte balance over time? nih.gov |
| Computational Chemistry & Modeling | Simulates molecular interactions, predicts pharmacokinetic properties, and models systemic effects. acs.orgumich.edu | Can we model the binding of dihydralazine to its target and predict how this is affected by changes in ion gradients induced by hydrochlorothiazide? |
| Bioanalytical Chemistry | Develops methods to quantify each compound and its metabolites simultaneously in complex biological matrices. | What are the pharmacokinetic interactions, and does one component alter the metabolism or excretion of another? researchgate.net |
Advanced Imaging Techniques for Spatiotemporal Pathway Mapping
Understanding where and when the components of this compound act within the body is critical for a complete picture of their function. Advanced imaging techniques are opening new windows into the spatiotemporal mapping of drug distribution and their physiological effects, moving far beyond what can be inferred from plasma concentrations alone.
For reserpine , which acts on the central and peripheral nervous systems by inhibiting the vesicular monoamine transporter 2 (VMAT2), Positron Emission Tomography (PET) is a particularly powerful tool. ajronline.orgresearchgate.net While reserpine itself is a poor candidate for direct radiolabeling due to its high lipophilicity and binding affinity, researchgate.net other VMAT2 inhibitors like tetrabenazine (B1681281) have been successfully labeled with Carbon-11 ([¹¹C]) to create PET radioligands. ajronline.orgasn-online.org These tracers allow for the in-vivo imaging and quantification of VMAT2 density in the brain. ajronline.orgphysiology.org Such techniques could be used in research settings to map the precise regional effects of reserpine on monoamine systems and to study the duration of its action non-invasively.
For dihydralazine and hydrochlorothiazide , advanced imaging can visualize their effects on the vasculature and kidneys, respectively. Cardiovascular MRI can assess changes in myocardial tissue and blood flow resulting from vasodilation. Computational studies have also explored how treatment with hydralazine and hydrochlorothiazide affects vascular collagen deposition and stiffness, processes that could potentially be tracked with advanced imaging. acs.org In the kidney, intravital multiphoton microscopy allows for the real-time visualization of dynamic cellular processes in a living animal. This technique can be used to study how hydrochlorothiazide affects solute transport and cellular signaling in specific segments of the renal tubule, providing a level of detail unattainable with conventional methods. Fluorescent probes can be used with these microscopy techniques to measure changes in intracellular ion concentrations or to track the movement of specific proteins in response to the drug. researchgate.net
| Compound | Imaging Modality | Potential Research Application |
| Reserpine | Positron Emission Tomography (PET) with VMAT2-targeting radioligands (e.g., [¹¹C]Tetrabenazine). ajronline.orgasn-online.org | To map the regional and temporal pattern of VMAT2 inhibition in the brain following administration; to study the long-lasting depletion of monoamines. physiology.org |
| Dihydralazine | Cardiovascular Magnetic Resonance (CMR) / Advanced Echocardiography. | To visualize and quantify the effects of vasodilation on cardiac function, myocardial blood flow, and vascular remodeling. drugbank.com |
| Hydrochlorothiazide | Intravital Multiphoton Microscopy. | To observe real-time effects on renal tubule cell function, ion transport, and water reabsorption at the single-cell level in a living kidney. |
Q & A
Q. What methodological approaches are critical for ethical compliance in human trials involving this compound?
- Methodological Answer : Design participant selection criteria to exclude vulnerable populations (e.g., pregnant individuals, those with renal impairment) unless the study specifically targets these groups. Implement double-blinding and randomization to mitigate bias. Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses and data anonymization plans. Use validated tools like the CONSORT checklist to ensure transparency in reporting adverse events .
Q. How can researchers optimize data synthesis from multi-omics studies on this compound’s effects?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis via KEGG or Reactome). Apply machine learning models (e.g., random forests) to identify biomarker patterns while accounting for overfitting risks. Validate findings with orthogonal methods (e.g., Western blot for protein expression). Publish code repositories and raw omics data in FAIR-compliant platforms (e.g., Zenodo, GEO) .
Q. What strategies mitigate bias in retrospective cohort studies analyzing this compound’s long-term safety?
- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment and control groups. Apply causal inference models (e.g., inverse probability weighting) to adjust for confounding. Perform subgroup analyses to explore differential effects across populations. Report limitations explicitly, including potential unmeasured confounders and attrition bias .
Tables for Methodological Reference
Q. Table 1: Criteria for Assessing Study Quality in this compound Research
Q. Table 2: Common Pitfalls and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
